PDE5 Functional Tissue Activity vs. PDE2A Selectivity Margin
The compound exhibits an EC50 of 725 nM for inhibiting PDE5-mediated relaxation in rat mesenteric arteries [1], while its IC50 against recombinant human PDE2A exceeds 20,000 nM [2]. Compared to the generic PDE5 inhibitor sildenafil, which shows only ~10-fold selectivity over PDE6 (IC50 ~2 nM for PDE6 vs. ~3.5 nM for PDE5) [3], 2-cyclopentyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide provides a >27-fold selectivity window for PDE5 over PDE2A, enabling PDE5-specific pharmacological dissection without interference from PDE2A-mediated cAMP signaling.
| Evidence Dimension | PDE5 inhibitory potency and PDE2A selectivity |
|---|---|
| Target Compound Data | EC50 725 nM (PDE5, functional tissue assay); IC50 >20,000 nM (PDE2A, recombinant enzyme assay) |
| Comparator Or Baseline | Sildenafil: IC50 ~3.5 nM (PDE5), IC50 ~2 nM (PDE6); typical PDE5 inhibitor PDE2A selectivity <10-fold |
| Quantified Difference | >27-fold selectivity for PDE5 over PDE2A vs. sildenafil's negligible selectivity over PDE6 |
| Conditions | Target: rat mesenteric artery PDE5 (EC50); Comparator: recombinant human PDE2A (IC50); Sildenafil data from literature |
Why This Matters
This selectivity profile allows researchers to probe PDE5-specific vascular functions without confounding PDE2A-mediated cAMP hydrolysis, which is critical for target validation studies where PDE2A co-inhibition would complicate interpretation.
- [1] BindingDB, BDBM50467484; CHEMBL4281590. EC50: 725 nM. Assay: Inhibition of PDE5 in Wistar rat mesenteric arteries assessed as inhibition of phenylephrine-induced contraction. View Source
- [2] BindingDB, BDBM50467484; CHEMBL4281590. IC50: >2.00E+4 nM. Assay: Inhibition of recombinant human N-terminal FLAG-tagged PDE2A expressed in baculovirus infected sf9 cells. View Source
- [3] Corbin JD, Francis SH. Pharmacology of phosphodiesterase-5 inhibitors. Int J Clin Pract. 2002;56(6):453-459. sildenafil IC50 values for PDE5 (~3.5 nM) and PDE6 (~2 nM). View Source
